N*1*-(2,6-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine
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Overview
Description
N*1*-(2,6-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a dichlorobenzyl group attached to an ethylethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N*1*-(2,6-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine typically involves the reaction of 2,6-dichlorobenzyl chloride with ethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors can enhance reaction efficiency and safety, especially when dealing with potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N*1*-(2,6-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N*1*-(2,6-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N*1*-(2,6-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl alcohol
- 2,6-Dichlorobenzaldehyde
Uniqueness
N*1*-(2,6-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine is unique due to its specific structure, which combines the properties of the dichlorobenzyl group with the ethylethane-1,2-diamine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N'-[(2,6-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2/c1-2-15(7-6-14)8-9-10(12)4-3-5-11(9)13/h3-5H,2,6-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCPOKSTHDFWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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